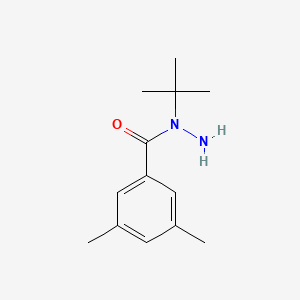

N-tert-Butyl-3,5-dimethylbenzohydrazide

描述

Contextualization within Modern Hydrazide and Benzohydrazide (B10538) Chemistry Research

Hydrazides and their benzohydrazide derivatives are a versatile class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond. In modern chemical research, these scaffolds are recognized for their diverse biological activities, including potential applications as antimicrobial, anticonvulsant, and anti-inflammatory agents.

N-tert-Butyl-3,5-dimethylbenzohydrazide is a specific type of diacylhydrazine, which are noted for their activity as nonsteroidal ecdysone (B1671078) agonists. nih.govnih.gov This class of compounds has been a major focus in the development of insecticides due to their high selectivity and low toxicity to non-target organisms. nih.govmdpi.com The key structural features of this compound, including the substituted aromatic ring and the bulky tert-butyl group, are crucial for its biological function.

Significance in Contemporary Chemical Biology and Ligand Design Studies

The primary significance of the this compound scaffold in chemical biology lies in its role as a nonsteroidal agonist of the ecdysone receptor. Ecdysone is a vital steroid hormone in insects that controls molting and metamorphosis. nih.gov By binding to the ecdysone receptor, diacylhydrazines like this compound can prematurely trigger the molting process, leading to lethal consequences for the insect. nih.gov

This mechanism of action makes the diacylhydrazine scaffold a valuable tool in ligand design for several reasons:

High Specificity: These compounds often exhibit high selectivity for insect ecdysone receptors over vertebrate steroid receptors, making them relatively safe for non-target species. nih.gov

Novel Mode of Action: Their unique mode of action provides an alternative to traditional insecticides, which is crucial for managing insecticide resistance. researchgate.net

Molecular Probes: The ability to synthetically modify the diacylhydrazine structure allows for the development of molecular probes to study the ecdysone receptor and its signaling pathways.

The design of more potent and selective insecticides often involves modifications to the core this compound structure, such as altering the substituents on the aromatic rings. nih.gov

Historical Development and Evolution of Related Diacylhydrazine Scaffolds

The journey of diacylhydrazine scaffolds in chemical research began in the 1980s with the pioneering work of the Rohm and Haas Company. Their research led to the discovery of the first synthetic ecdysone agonist, RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine), in 1988. nih.govnih.gov This discovery was a landmark in insecticide research, as RH-5849 was the first nonsteroidal compound shown to mimic the action of ecdysone. nih.gov

The development of RH-5849 paved the way for the creation of a new class of insecticides. Subsequent research focused on optimizing the diacylhydrazine structure to enhance its insecticidal activity and selectivity. This led to the commercialization of several diacylhydrazine-based insecticides, including:

Tebufenozide: The first commercially successful diacylhydrazine insecticide. nih.gov

Methoxyfenozide nih.gov

Chromafenozide nih.gov

Halofenozide nih.gov

These compounds, while structurally more complex, all share the fundamental diacylhydrazine core exemplified by this compound. Their development highlights the evolution of this chemical scaffold from a novel discovery to a cornerstone of modern pest management strategies. nih.gov

Structure

3D Structure

属性

分子式 |

C13H20N2O |

|---|---|

分子量 |

220.31 g/mol |

IUPAC 名称 |

N-tert-butyl-3,5-dimethylbenzohydrazide |

InChI |

InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)12(16)15(14)13(3,4)5/h6-8H,14H2,1-5H3 |

InChI 键 |

ZLHGTUBOTOKPQP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)N)C |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Comprehensive Strategies for N-tert-Butyl-3,5-dimethylbenzohydrazide Core Construction

The formation of the this compound core structure relies on the principles of acyl hydrazide synthesis. Generally, this involves the reaction between a derivative of 3,5-dimethylbenzoic acid and tert-butylhydrazine. The specific synthetic route can be adapted from standard procedures for creating benzohydrazide (B10538) compounds.

Acyl hydrazides are a significant class of organic compounds, and their synthesis can be achieved through several mechanistic pathways. scispace.comresearchgate.net A primary method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride or ester, with a hydrazine (B178648).

Common synthetic routes include:

From Activated Amides: Activated amides, such as N-Boc or N-tosyl amides, can react with hydrazine hydrate (B1144303) in a transamidation reaction to yield acyl hydrazides. researchgate.net These reactions often proceed under mild, metal-free conditions, sometimes in aqueous environments at room temperature, with yields reported between 76–94%. researchgate.netorganic-chemistry.org

From Aldehydes: The formation of an acyl hydrazide functionality can also be achieved from aldehydes through a process known as hydroacylation, which involves aldehydic C-H bond activation. scispace.com This C-N bond formation reaction is often facilitated by the electron-deficient nature of an azodicarboxylate reagent. scispace.com

From Carboxylic Acids and Hydrazines: The most direct conceptual route involves the condensation of a carboxylic acid with a hydrazine. This typically requires activation of the carboxylic acid or dehydrating conditions to drive the reaction to completion.

The general mechanism for the reaction of an acyl chloride with a hydrazine, a likely route for this compound, proceeds via nucleophilic acyl substitution. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride leaving group to form the final acyl hydrazide product.

The hydrazide functional group in this compound is a key reactive site, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones, a subclass of imines. researchgate.netderpharmachemica.com This reaction is fundamental in dynamic covalent chemistry and is typically reversible. researchgate.net

The synthesis of hydrazones is generally achieved by reacting the hydrazide with an equimolar amount of a carbonyl compound, often in an alcohol solvent like methanol (B129727) or ethanol (B145695) and sometimes with a catalytic amount of acid, such as acetic acid. nih.govmdpi.com The reaction proceeds through the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable C=N bond of the hydrazone. impactfactor.org A wide variety of hydrazones can be prepared using this method in good to quantitative yields (76–100%). mdpi.com

Interactive Data Table: General Conditions for Hydrazone Synthesis

| Reactants | Solvent | Catalyst | Temperature | Outcome | Yield | Reference |

| Carboxylic Acid Hydrazide, Aldehyde | Methanol | Acetic Acid | Reflux | Hydrazone Formation | Good to Quantitative | mdpi.com |

| 2-Hydroxybenzohydrazide, 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Ethanol | Acetic Acid | Reflux | Acylhydrazone Formation | Not specified | nih.gov |

| Benzohydrazide, 2-hydroxybenzaldehyde | Ethanol | None specified | Reflux | Schiff Base (Hydrazone) | 61% | impactfactor.org |

While specific scalability studies for this compound are not extensively detailed in the available literature, general principles for optimizing benzohydrazide synthesis can be applied. Optimization focuses on maximizing yield and purity while ensuring the process is efficient and cost-effective for larger scales.

Key parameters for optimization include:

Solvent Choice: Solvents are chosen based on reactant solubility and their ability to facilitate the reaction. Alcohols like methanol and ethanol are common for hydrazone formation. mdpi.com For acyl hydrazide synthesis from amides, water has been shown to be an effective medium. organic-chemistry.org

Catalyst: Acid catalysts, such as acetic or trifluoroacetic acid, are often used in small amounts to accelerate the condensation reaction for hydrazone synthesis. researchgate.netmdpi.com However, some syntheses proceed without a catalyst. impactfactor.org

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. organic-chemistry.orgmdpi.com The effect of temperature can be significant, with studies showing that yield can increase dramatically up to a certain point (e.g., 60°C) before decreasing. scispace.com

Reaction Time: Reaction times can vary from minutes to several hours. organic-chemistry.orgnih.gov Progress is typically monitored by thin-layer chromatography (TLC) to determine the point of completion. mdpi.com

For scalability, one-pot, multi-component reactions are highly desirable as they reduce the number of intermediate purification steps, saving time and resources. organic-chemistry.orgorganic-chemistry.org The development of protocols that use mild, environmentally friendly conditions, such as aqueous environments and catalyst-free systems, is also a key consideration for sustainable large-scale production. organic-chemistry.org

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselective functionalization allows for the precise modification of a molecule at specific sites, which is essential for building complex molecular architectures. rsc.orgrsc.org For a molecule like this compound, with multiple potential reaction sites (the aromatic ring, the methyl groups, and the hydrazide moiety), selective reactions are of great interest.

A powerful strategy in modern organic synthesis is the use of directing groups to control the regioselectivity of C–H bond functionalization. nih.gov The hydrazide moiety in this compound can act as such a directing group, facilitating the functionalization of the C–H bonds at the ortho positions of the 3,5-dimethylphenyl ring.

The mechanism typically involves:

Coordination: The hydrazide group, through its carbonyl oxygen and/or nitrogen atoms, coordinates to a transition metal catalyst, most commonly palladium (Pd). nih.govrsc.org

Cyclometalation: This coordination brings the metal center into close proximity to one of the ortho C–H bonds (at the 2- or 6-position of the ring), leading to the formation of a stable cyclometalated intermediate. This step is often the rate-determining event. rsc.org

Functionalization: The resulting metallacycle can then react with a variety of reagents to introduce a new functional group at the ortho position, regenerating the catalyst in the process.

This directed approach allows for highly selective transformations that would be difficult to achieve through traditional electrophilic aromatic substitution methods. nih.gov A wide range of functional groups can be introduced, including aryl groups, halogens, and oxygen-containing moieties. researchgate.netrsc.org The use of transient directing groups, which are formed in situ and avoid the need for separate installation and removal steps, has further enhanced the utility of this strategy for functionalizing aromatic compounds. researchgate.netrsc.org

Selective Substitution on Aromatic Rings

The aromatic ring of this compound presents a unique platform for selective functionalization through electrophilic aromatic substitution. The substitution pattern is governed by the directing effects of the existing substituents: the two methyl groups at the 3- and 5-positions and the N-tert-butylbenzohydrazide group at the 1-position.

Positional Selectivity: The interplay of these effects dictates where new substituents will be added. The two methyl groups direct incoming electrophiles to the 2-, 4-, and 6-positions. The hydrazide group directs to the 3- and 5-positions, which are already occupied. Therefore, substitution is anticipated at the positions activated by the methyl groups. The 4-position is para to the hydrazide group, while the 2- and 6-positions are ortho. Steric hindrance from the bulky tert-butyl group on the hydrazide moiety and the adjacent methyl groups can influence the ortho versus para selectivity, often favoring substitution at the less sterically hindered 4-position. msu.edu

Common electrophilic aromatic substitution reactions that could be applied for selective functionalization include nitration, halogenation, and Friedel-Crafts reactions. youtube.com For instance, nitration of tert-butylbenzene (B1681246) yields a mixture of ortho, meta, and para products, with the para isomer being predominant due to steric hindrance at the ortho positions. stackexchange.com A similar outcome would be expected for this compound, favoring substitution at the 4-position.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Probable Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-tert-Butyl-4-nitro-3,5-dimethylbenzohydrazide | Strong activation from methyl groups at the 4-position, which is sterically accessible. |

| Bromination | Br₂, FeBr₃ | N-tert-Butyl-4-bromo-3,5-dimethylbenzohydrazide | Similar to nitration, substitution is directed to the 4-position due to electronic and steric factors. |

Nitrene-Mediated Intermolecular N-N Coupling Strategies

The formation of the N-N bond is the defining step in the synthesis of hydrazides. While traditional methods exist, modern approaches utilizing nitrene-mediated intermolecular coupling offer an efficient and versatile strategy for creating the hydrazide linkage found in this compound. nih.govresearchgate.net This advanced methodology involves the reaction of an in situ generated acyl nitrene intermediate with an amine. researchgate.net

Transition-metal catalysis is central to these strategies, with iridium, iron, and nickel complexes showing particular efficacy. kaist.ac.krbohrium.comnih.gov The general mechanism involves a metal catalyst reacting with a nitrene precursor, such as a dioxazolone or an N-benzoyloxycarbamate, to generate a highly reactive metal-acyl nitrene species. nih.govresearchgate.net This electrophilic intermediate is then intercepted by a nucleophilic amine (like tert-butylamine) to form the N-N bond with high efficiency. researchgate.net

Mechanistic studies have shown that for iridium-catalyzed reactions, the nitrogen atom of the Ir-acyl nitrene intermediate is highly electrophilic and undergoes nucleophilic attack by an arylamine. nih.govkaist.ac.kr Iron catalysts, while sometimes resulting in lower yields, can be more effective for sterically demanding substrates. researchgate.netkaist.ac.kr Nickel-catalyzed systems have also been developed, expanding the scope of compatible amine nucleophiles to include secondary aliphatic amines. nih.gov

Table 2: Comparison of Catalytic Systems for Nitrene-Mediated N-N Coupling

| Catalyst System | Nitrene Precursor | Key Advantages | Reference |

|---|---|---|---|

| Iridium (e.g., [Cp*IrCl₂]₂) | Dioxazolones, N-Benzoyloxycarbamates | High efficiency, broad scope, mild conditions. researchgate.netresearchgate.net | nih.gov |

| Iron (e.g., FeCl₂·4H₂O) | Dioxazolones | Cost-effective, effective for sterically hindered substrates. | kaist.ac.kr |

This strategy provides a convergent and flexible route to substituted benzohydrazides, allowing for the combination of diverse carboxylic acid precursors (as dioxazolones) and amines.

Synthesis of Benzoheterocyclic Analogues and Hybrid Structures

This compound serves as a valuable starting material for the synthesis of more complex molecular structures, including benzoheterocyclic analogues and hybrid molecules.

Hydrazides are well-established precursors for the construction of a wide variety of nitrogen-containing heterocycles due to the presence of two nucleophilic nitrogen atoms and a carbonyl group. derpharmachemica.com The benzohydrazide scaffold can be transformed into numerous five- and six-membered heterocyclic systems, such as oxadiazoles, pyrazoles, and oxadiazines. ekb.egacs.org

For example, the reaction of a benzohydrazide with carbon disulfide (CS₂) can lead to the formation of oxadiazole-thiol derivatives. ekb.eg Cyclization reactions with alkynes, catalyzed by metals like gold or silver, can provide divergent access to nih.govresearchgate.netbohrium.comoxadiazines or N-acyl pyrazoles from N-propargyl hydrazides, a derivative that could be prepared from the parent hydrazide. acs.orgacs.org Similarly, reactions with anhydrides can yield seven-membered heterocyclic rings. ekb.eg These synthetic routes allow for the conversion of the relatively simple benzohydrazide core into more complex, rigid structures with potential applications in medicinal chemistry and materials science. airo.co.in

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units into a single molecule. nih.gov The goal is to create a hybrid compound with an improved biological activity profile, potentially by interacting with multiple biological targets, enhancing efficacy, or overcoming drug resistance. nih.govmdpi.com

The this compound structure can serve as one of the pharmacophores in a hybrid molecule design. researchgate.net This scaffold could be linked to another bioactive molecule, such as an anticancer agent, an antimicrobial agent, or a compound targeting neurodegenerative diseases. nih.govelsevier.com The design of such hybrids requires careful consideration of the linker used to connect the pharmacophores, as its length and flexibility can significantly impact the molecule's ability to interact with its intended targets. mdpi.com This approach represents a sophisticated strategy for developing new therapeutic agents by combining the structural features of known active compounds. apple.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-tert-Butyl-4-nitro-3,5-dimethylbenzohydrazide |

| N-tert-Butyl-4-bromo-3,5-dimethylbenzohydrazide |

| N-tert-Butyl-4-acyl-3,5-dimethylbenzohydrazide |

| tert-butylamine |

| Carbon disulfide |

| Nitrobenzene |

| Toluene |

| tert-butylbenzene |

| N-propargyl hydrazides |

| Dioxazolones |

| N-benzoyloxycarbamates |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for confirming the molecular structure of N-tert-Butyl-3,5-dimethylbenzohydrazide in a non-destructive manner. These techniques provide detailed information about the chemical environment of individual atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would produce a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3-1.5 ppm). The two methyl groups on the benzene (B151609) ring would likely appear as a singlet integrating to six protons, at approximately 2.3-2.4 ppm. The aromatic protons would give rise to signals in the downfield region (around 7.0-7.5 ppm). Specifically, two signals are expected for the aromatic protons: one for the two equivalent protons ortho to the carbonyl group and another for the proton para to the carbonyl group. The N-H protons of the hydrazide moiety would appear as one or two broad singlets, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Key expected signals include the carbonyl carbon of the hydrazide group (around 165-170 ppm), the aromatic carbons (in the 120-140 ppm range), the quaternary carbon of the tert-butyl group (around 50-60 ppm), and the carbons of the methyl groups (in the aliphatic region, around 20-30 ppm).

Multi-Dimensional NMR (COSY, HSQC): Two-dimensional NMR techniques are crucial for definitively assigning the proton and carbon signals and confirming the connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons. For this compound, this would primarily be useful in confirming the coupling between the aromatic protons, if any is resolved.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the methyl and aromatic C-H groups.

Predicted NMR Data for this compound:

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | ¹H-¹H COSY Correlations (Predicted) | ¹H-¹³C HSQC Correlations (Predicted) |

| tert-Butyl (CH₃) | ~1.4 (s, 9H) | ~28 | - | ~1.4 / ~28 |

| tert-Butyl (C) | - | ~55 | - | - |

| Aromatic CH₃ | ~2.3 (s, 6H) | ~21 | - | ~2.3 / ~21 |

| Aromatic C-H | ~7.2 (s, 2H), ~7.4 (s, 1H) | ~127, ~132 | Weak or no correlations | ~7.2 / ~127, ~7.4 / ~132 |

| Aromatic C | - | ~135, ~138 | - | - |

| C=O | - | ~168 | - | - |

| N-H | Variable (broad s) | - | - | - |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O (amide I) stretching vibration of the hydrazide group is anticipated in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety are expected to appear as one or two bands in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (methyl and tert-butyl) groups would be observed around 2850-3100 cm⁻¹. Additionally, C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2980 |

| C=O (Amide I) | Stretching | 1640-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H (Amide II) | Bending | 1510-1570 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₂₀N₂O), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules, which would likely produce the protonated molecule [M+H]⁺ as the base peak. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the N-N bond and the loss of the tert-butyl group.

Correlative Spectroscopic and Computational Approaches for Conformational Analysis

In the absence of a definitive single-crystal X-ray structure, a combination of spectroscopic data and computational modeling can provide significant insights into the preferred conformation of this compound in solution. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers. The predicted NMR chemical shifts and coupling constants for the lowest energy conformers can then be compared with the experimental NMR data. A strong correlation between the calculated and experimental data would provide compelling evidence for the predominant conformation of the molecule in solution. This correlative approach is a powerful tool for understanding the dynamic behavior and three-dimensional structure of flexible molecules.

Structure Activity Relationship Sar and Mechanistic Studies

Dissecting the Impact of Substituent Modifications on Biological Activity

Structure-Activity Relationship (SAR) studies are crucial in medicinal and agricultural chemistry for optimizing lead compounds to enhance efficacy and selectivity. For diacylhydrazine insecticides, SAR studies have revealed the critical roles played by the tert-butyl group, the substitution pattern on the aromatic rings, and the nature of the hydrazide linker.

The N-tert-butyl group is a hallmark of many potent diacylhydrazine ecdysone (B1671078) agonists. Its primary role is to provide a bulky, hydrophobic anchor that facilitates strong binding within the ligand-binding pocket (LBP) of the ecdysone receptor (EcR). nih.gov Crystal structure analyses of the EcR/USP heterodimer bound to diacylhydrazine agonists reveal that the tert-butyl group fits snugly into a hydrophobic region of the LBP. nih.gov This pocket is formed by residues from several alpha-helices (H3, H11, H12) and loops. nih.gov

The substitution pattern on the aromatic rings profoundly impacts the biological activity of diacylhydrazines. The presence of two methyl groups at the 3 and 5 positions of the benzoyl moiety, as seen in N-tert-Butyl-3,5-dimethylbenzohydrazide, is particularly effective. Studies on various diacylhydrazine analogs have consistently shown that the 3,5-dimethyl substitution pattern is among the most efficient for maximizing insecticidal activity against lepidopteran pests. researchgate.net

From an electronic standpoint, methyl groups are electron-donating. This property increases the electron density of the aromatic ring to which they are attached. asianpubs.org An increase in electron density can enhance the interaction of the molecule with its biological target, potentially by facilitating more favorable electronic complementarity with the receptor binding site. asianpubs.org The larvicidal activities of various derivatives are strongly linked to the substitution patterns on the benzene (B151609) ring, with 3,5-dimethyl and 3-methyl derivatives being prominent in increasing activity. researchgate.net While other alkyl groups can be tolerated, the specific size and placement of the methyl groups in the 3,5-positions appear to offer an optimal balance of steric and electronic properties for high-affinity binding to the ecdysone receptor.

Modifying the substituents on the aromatic rings is a common strategy for fine-tuning the activity of diacylhydrazine insecticides. Research has shown that both the type and position of substituents can either enhance or diminish insecticidal potency.

For instance, studies on a series of diacylhydrazine derivatives revealed that substituting the phenyl ring with fluorine atoms could modulate activity. A 4-fluoro phenyl or a tetrafluorophenyl group was found to have a positive influence on insecticidal activity, in some cases enhancing it slightly compared to the unsubstituted phenyl ring. nih.gov This suggests that electron-withdrawing groups at specific positions can be beneficial. The table below summarizes the larvicidal activity of several diacylhydrazine analogs against Plutella xylostella, demonstrating the impact of different aromatic substituents. nih.gov

| Compound ID | R Group (Aromatic Substitution) | Mortality % at 200 mg L⁻¹ | LC₅₀ (mg L⁻¹) |

| 10w | Phenyl | 100% | 28.90 |

| 10g | 4-Fluorophenyl | 96.7% | 27.49 |

| 10h | 2,3,5,6-Tetrafluorophenyl | 100% | 23.67 |

| Tebufenozide | (Reference) | - | 37.77 |

Conversely, the introduction of heterocyclic rings in place of the benzoyl moiety often leads to a decrease in insecticidal effects. In the same series of compounds, replacing the substituted phenyl ring with pyridine (B92270) or pyrazole (B372694) resulted in a notable drop in activity. nih.gov This indicates that the specific steric and electronic profile of the substituted benzene ring is critical for optimal interaction with the receptor and that not all aromatic systems are interchangeable. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For diacylhydrazines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the relationship between molecular properties and insecticidal or herbicidal potency. nih.gov

In a typical CoMFA study, a series of structurally related diacylhydrazine molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov These fields are then correlated with the experimentally determined biological activity (e.g., LC₅₀ values) to generate a predictive model. The model is often visualized as contour maps, which highlight regions where modifications to the molecule are likely to increase or decrease activity. nih.gov

For example, a CoMFA model might generate:

Steric Contour Maps: These maps show areas where bulky groups are favored (often colored green) or disfavored (often colored yellow) for enhancing activity.

Electrostatic Contour Maps: These maps indicate regions where positive charge is beneficial (blue) or where negative charge is beneficial (red).

These models serve as powerful predictive tools, guiding the rational design of new diacylhydrazine derivatives with potentially higher potency. By analyzing the contour maps, chemists can strategically add or modify substituents to better match the steric and electronic requirements of the target receptor's binding site, thereby optimizing the compound's activity before synthesis. nih.gov

Mechanistic Insights into Molecular Recognition and Target Engagement

The insecticidal action of this compound stems from its ability to act as a potent agonist of the insect ecdysone receptor, mimicking the natural molting hormone, 20-hydroxyecdysone (B1671079) (20E). researchgate.net

Insects rely on the steroid hormone 20E to initiate and regulate molting and metamorphosis. mdpi.com This hormone binds to the ecdysone receptor (EcR), which must form a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). mdpi.com The resulting EcR/USP complex is a ligand-activated transcription factor. Upon binding 20E, the complex binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, triggering a transcriptional cascade that leads to a molt. mdpi.com

Diacylhydrazines like this compound, despite having no structural resemblance to steroidal hormones, are capable of binding to the EcR with high affinity, often greater than that of the natural hormone. researchgate.net This binding activates the receptor complex, causing the insect to initiate a premature and lethal molt. researchgate.net

Structural studies have provided profound insights into this mimicry. The EcR's ligand-binding pocket is remarkably adaptable and can accommodate structurally diverse ligands. nih.gov When the natural hormone 20E binds, a specific part of the LBP contains a channel filled with structured water molecules. Nonsteroidal agonists, such as diacylhydrazines, exploit this feature by displacing these water molecules and occupying this space. nih.gov The receptor undergoes a conformational change to tightly fit the synthetic agonist, with different parts of the molecule, like the phenyl rings, being clamped into place by van der Waals interactions with specific amino acid residues. nih.gov This high-affinity binding locks the receptor in its active state, leading to the unregulated gene expression that results in the compound's insecticidal effect.

Enzyme Inhibition Kinetics and Selectivity Profiling (e.g., Cholinesterases, Carbonic Anhydrases, Succinate (B1194679) Dehydrogenase)

With regard to cholinesterases , which are crucial enzymes in neurotransmission, certain benzohydrazide (B10538) derivatives have been investigated as potential inhibitors. nih.gov For instance, a series of 2-(benzamido) benzohydrazide derivatives were synthesized and evaluated for their anti-Alzheimer's potential by targeting these enzymes. researchgate.net Similarly, studies on 4-aminobenzohydrazide (B1664622) derivatives have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The mechanism of inhibition by these derivatives is often of a mixed type, as demonstrated in kinetic studies of other structurally related compounds. mdpi.comfrontiersin.org

In the case of carbonic anhydrases (CAs) , a family of metalloenzymes involved in various physiological processes, benzohydrazide derivatives have also been explored as inhibitors. researchgate.netnih.gov Research has demonstrated that various benzohydrazide derivatives can inhibit human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). researchgate.netnih.gov For example, 2-amino-3-nitro benzohydrazide was identified as a highly efficient inhibitor of both hCA isozymes with IC50 values in the low micromolar range. researchgate.netnih.gov Molecular docking studies have suggested that the inhibition mechanism involves the interaction of the benzohydrazide moiety with the active site of the enzyme. researchgate.net

Furthermore, benzohydrazide derivatives have emerged as potential inhibitors of succinate dehydrogenase (SDH) , a key enzyme in both the citric acid cycle and the electron transport chain. researchgate.netnih.gov A number of novel heterocyclic hydrazide derivatives have been designed and synthesized, showing significant inhibitory effects toward SDH. acs.orgresearchgate.net Antifungal mechanism studies have indicated that these compounds can act as SDH inhibitors, a finding supported by molecular docking studies and measurements of restrained SDH activity. researchgate.net For instance, certain benzohydrazide derivatives containing a 4-aminoquinazoline moiety have demonstrated effective inhibition of SDH from the fungus Rhizoctonia solani. nih.gov

Table 1: Enzyme Inhibition Data for various Benzohydrazide Derivatives

| Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| 2-amino-3-nitro benzohydrazide | hCA-I | IC50: 0.030 µM | researchgate.netnih.gov |

| 2-amino-3-nitro benzohydrazide | hCA-II | IC50: 0.047 µM | researchgate.netnih.gov |

| 4-amino-3-bromo-5-fluorobenzohydrazide | AChE | IC50: 0.59 µM | researchgate.net |

| 4-amino-3-bromo-5-fluorobenzohydrazide | BChE | IC50: 0.15 µM | researchgate.net |

| Heterocyclic hydrazide derivative (5aa) | SDH | IC50: 1.62 µM | acs.org |

| Heterocyclic hydrazide derivative (5ab) | SDH | IC50: 1.74 µM | acs.org |

Modulation of Cellular Biochemical Pathways

Benzohydrazide derivatives have been shown to modulate various cellular biochemical pathways, indicating their potential as therapeutic agents in different disease contexts. Their mechanisms of action can be diverse, ranging from the inhibition of key signaling kinases to the induction of apoptosis.

Several studies have highlighted the anticancer activities of benzohydrazide derivatives, which are often linked to their ability to interfere with critical cellular signaling pathways. researchgate.net For example, some derivatives have been identified as inhibitors of microtubule affinity regulating kinase 4 (MARK4), a protein involved in cancer cell growth and proliferation. rsc.org Treatment of cancer cells with these molecules has been shown to inhibit cell migration and induce apoptosis. rsc.org The anticancer effects of benzohydrazides may also be mediated through the inhibition of other key proteins in cancer progression, such as VEGFR-2, lysine-specific histone demethylase 1A, and tubulin polymerization. researchgate.net

In the context of neurodegenerative diseases, N'-benzylidene-benzohydrazide derivatives have been found to modulate the aggregation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov These compounds were shown to inhibit the formation of toxic α-synuclein oligomers in living cells, a process that was paralleled by a reduction in cytotoxicity. nih.gov This suggests that benzohydrazide derivatives could interfere with the pathological protein aggregation pathways in neurodegenerative disorders. nih.gov

Furthermore, the Aurora kinase family, which plays a crucial role in cell cycle regulation and mitosis, has been identified as a potential target for benzohydrazide derivatives in cancer therapy. snv63.ru The modulation of these kinases can disrupt cell division processes in cancerous cells. snv63.ru

Interactions with Chitin (B13524) Synthesis Pathways

The chitin synthesis pathway is an attractive target for the development of antifungal agents, as chitin is an essential component of the fungal cell wall but is absent in vertebrates. Some benzohydrazide derivatives have been investigated for their potential to interfere with this pathway.

Research has shown that certain 1,3,4-oxadiazoline derivatives, which can be synthesized from hydrazide precursors, inhibit chitin synthesis in yeast. researchgate.net This suggests that the broader class of hydrazide-containing compounds may have the potential to act as chitin biosynthesis inhibitors. researchgate.net More specifically, certain heterocyclic compounds derived from benzohydrazides have exhibited excellent inhibitory activity against chitin synthase (CHS). acs.org These findings position benzohydrazide derivatives as a potential source for novel antifungal agents that act by disrupting the integrity of the fungal cell wall.

Redox Properties and Their Biological Implications

The redox properties of chemical compounds can significantly influence their biological activity. While specific studies on the redox properties of this compound are not available, the general class of benzohydrazide derivatives has been associated with redox-related biological effects.

Hydrazones, which are structurally related to benzohydrazides, are known to exhibit a wide range of biological activities, including antioxidant properties. mdpi.com The coordination of hydrazide derivatives with transition metals can also lead to complexes with interesting redox chemistries and biological activities. mdpi.comresearchgate.net For instance, a nickel(II) complex of a benzohydrazide derivative showed enhanced activity against certain bacteria and fungi compared to the ligand alone. mdpi.com

It is important to note that the biological implications of a compound's redox properties can be complex. While antioxidant activity can be beneficial, redox cycling can also lead to the generation of reactive oxygen species, which may have therapeutic applications in contexts like cancer treatment but could also contribute to cellular damage.

Computational Chemistry and in Silico Modeling in Benzohydrazide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Complexation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is crucial for predicting the binding mode and affinity of drug candidates. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into its stability and the dynamics of ligand-receptor interactions.

Molecular docking simulations are instrumental in predicting how benzohydrazide (B10538) derivatives, such as N-tert-Butyl-3,5-dimethylbenzohydrazide, fit into the active site of a biological macromolecule. The process involves sampling a vast number of orientations and conformations of the ligand within the binding pocket and scoring them based on a function that approximates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction.

In studies of various benzohydrazide derivatives, molecular docking has been successfully used to predict their binding affinities with a range of protein targets. For instance, N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been docked against the urease enzyme, with calculated binding affinities correlating with their experimentally determined inhibitory activities. semanticscholar.org Similarly, other benzohydrazide series have been evaluated against targets like the epidermal growth factor receptor (EGFR) kinase and DNA gyrase, yielding binding scores that help rationalize their biological effects. nih.govgrowingscience.com These studies demonstrate the ability of docking to identify plausible binding poses and rank potential inhibitors based on their predicted affinity. semanticscholar.orggrowingscience.com

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| N'-Benzylidene-4-tert-butylbenzohydrazides | Urease | -6.5 to -8.9 | His, Asp, Ala |

| Benzohydrazides with Dihydropyrazole | EGFR Kinase | -7.2 to -9.8 | Met793, Asp855, Leu718 |

| Substituted Benzohydrazides | M. tuberculosis DNA Gyrase | -6.6 to -7.6 | DGE5, PHE1097, SER1098 |

This table presents representative data for different classes of benzohydrazide derivatives to illustrate the outputs of molecular docking studies.

Beyond predicting affinity, docking simulations provide a detailed, atom-level view of the interactions between the ligand and the receptor. These interactions are critical for molecular recognition and binding stability. For benzohydrazide derivatives, key interactions often include:

Hydrogen Bonds: The characteristic hydrazide moiety (-CO-NH-NH-) contains both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen), which frequently form hydrogen bonds with amino acid residues in the protein's active site. derpharmachemica.com

Hydrophobic Interactions: The aromatic rings and alkyl groups, such as the 3,5-dimethylphenyl and tert-butyl groups of this compound, engage in hydrophobic and van der Waals interactions with nonpolar residues of the target.

Pi-Interactions: The aromatic rings can participate in π-π stacking or π-cation interactions with corresponding residues like phenylalanine, tyrosine, or histidine.

This detailed interaction data is used to develop a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For benzohydrazides, a typical pharmacophore model might include features such as a hydrogen bond acceptor, a hydrogen bond donor, and one or more hydrophobic/aromatic regions, spatially arranged in a specific geometry. derpharmachemica.comrsc.org Such models are invaluable for virtual screening of large chemical databases to identify new compounds with the potential for similar biological activity. rsc.org

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of molecular properties by solving the electronic structure of the molecule. DFT is a powerful method used to investigate the geometry, energy, and electronic properties of molecules like this compound with high accuracy.

DFT calculations are a powerful tool for elucidating chemical reaction mechanisms by mapping the potential energy surface of a reaction. diva-portal.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state determines the activation energy and, therefore, the reaction rate.

DFT is widely used to analyze the electronic structure of benzohydrazide derivatives. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer interactions within the molecule. nih.govresearchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.netmdpi.com

| Benzohydrazide Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzohydrazide (Parent) | -6.89 | -0.98 | 5.91 |

| N'-(phenylmethylene)benzohydrazide | -6.21 | -1.87 | 4.34 |

| N'-(4-nitrophenylmethylene)benzohydrazide | -6.75 | -2.95 | 3.80 |

| N'-(4-methoxyphenylmethylene)benzohydrazide | -5.89 | -1.65 | 4.24 |

This table contains representative DFT-calculated electronic properties for related benzohydrazide structures to illustrate typical values.

DFT calculations are used to explore the conformational landscape by systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface, which reveals the most stable (lowest energy) conformations and the energy barriers for rotation between them. researchgate.net Studies on similar molecules have shown that steric hindrance from bulky substituents, such as the tert-butyl group, can significantly influence the conformational preferences and increase the rotational energy barriers. nih.gov Understanding the conformational flexibility and the energetic cost of adopting a specific "bioactive" conformation required for binding to a target is crucial for drug design.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening and the rational design of virtual libraries are cornerstone strategies in the quest for novel benzohydrazide analogues with enhanced biological activity. These methods leverage computational power to filter extensive compound databases and to construct focused libraries of molecules with a high probability of interacting with a specific biological target.

Virtual Screening: This process involves the computational analysis of large libraries of chemical structures to identify molecules that are likely to bind to a drug target, such as a protein or enzyme. For benzohydrazide research, virtual screening can be performed using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, LBVS methods are employed. These techniques rely on the knowledge of existing active molecules. A pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, can be generated from a set of known active benzohydrazides. This model is then used as a 3D query to search databases for new compounds possessing similar features.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is available (from X-ray crystallography or NMR, for instance), SBVS, primarily through molecular docking, is the preferred method. researchgate.net Molecular docking programs predict the preferred orientation of a ligand when bound to a target, forming a stable complex. beilstein-journals.org The "goodness of fit" is evaluated using a scoring function, which estimates the binding affinity. beilstein-journals.org This allows for the ranking of thousands or even millions of compounds from a virtual library, prioritizing a manageable number for experimental testing. beilstein-journals.org

Virtual Library Design: Instead of screening pre-existing databases, researchers can design and construct custom virtual libraries of novel benzohydrazide analogues. This approach offers greater control over the chemical space being explored. The design process typically starts with a core scaffold, such as the this compound framework. Various substituents are then systematically added at specific positions on the scaffold to generate a library of related compounds. This allows for a focused exploration of the SAR around the core structure. The selection of building blocks for this library can be guided by criteria such as synthetic feasibility, chemical diversity, and predicted drug-like properties (e.g., Lipinski's Rule of Five). drugdesign.orgnih.gov

The following table illustrates a hypothetical virtual library designed around a benzohydrazide core, showcasing variations and their predicted docking scores against a target enzyme.

| Compound ID | R1 Group | R2 Group | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Docking Score (kcal/mol) |

| BZH-001 | 3,5-dimethyl | tert-Butyl | 220.31 | 3.1 | -7.5 |

| BZH-002 | 3,5-dichloro | tert-Butyl | 261.15 | 3.8 | -8.2 |

| BZH-003 | 3,5-dimethoxy | tert-Butyl | 252.31 | 2.5 | -7.9 |

| BZH-004 | 3,5-dimethyl | Cyclohexyl | 246.36 | 3.9 | -7.1 |

| BZH-005 | 4-fluoro | tert-Butyl | 210.25 | 2.9 | -7.3 |

This table contains hypothetical data for illustrative purposes.

Integration of Computational Predictions with Experimental Data for Lead Optimization

The true power of computational chemistry is realized when its predictive insights are integrated with empirical experimental results in an iterative cycle of lead optimization. nih.govnih.gov This synergy allows for the rapid refinement of "hit" compounds (identified from screening) into "lead" compounds with improved potency, selectivity, and pharmacokinetic profiles.

The process begins with the experimental validation of top-ranking compounds identified through virtual screening. The experimentally determined activities (e.g., IC50 values) are then used to refine the computational models. For instance, a quantitative structure-activity relationship (QSAR) model can be developed. QSAR models are mathematical equations that correlate the chemical properties of compounds with their biological activities. By building a robust QSAR model, researchers can predict the activity of yet-to-be-synthesized analogues, providing a powerful tool for prioritizing the next round of chemical synthesis. nih.gov

Molecular dynamics (MD) simulations offer another layer of computational insight. MD simulations model the movement of a ligand and its target protein over time, providing a more dynamic and realistic picture of the binding event than static docking. nih.gov These simulations can help to:

Confirm the stability of the predicted binding pose from docking.

Identify key amino acid residues involved in the interaction.

Estimate the binding free energy with greater accuracy using methods like MM-PBSA or MM-GBSA. nih.gov

The integration workflow typically follows these steps:

Initial Screening: A large virtual library of benzohydrazide analogues is screened using molecular docking.

Experimental Testing: A selection of the most promising virtual hits is synthesized and tested in vitro to determine their actual biological activity.

Model Refinement: The experimental data is used to build or refine computational models (e.g., QSAR, pharmacophore). For example, a strong correlation between a specific chemical feature (like a hydrogen bond acceptor at a particular position) and high experimental activity can be used to guide the design of the next generation of analogues.

Iterative Design: The refined models are used to design a new, smaller, and more focused library of analogues predicted to have superior properties.

Synthesis and Re-testing: The newly designed compounds are synthesized and experimentally evaluated, and the results are fed back into the models.

This iterative cycle, as illustrated in the table below, progressively enhances the properties of the lead compound.

| Cycle | Compound ID | Computational Prediction (Docking Score, kcal/mol) | Experimental Result (IC50, µM) | Key Finding / Next Step |

| 1 | BZH-002 | -8.2 | 15.2 | Dichloro substitution is promising. |

| 1 | BZH-003 | -7.9 | 25.8 | Methoxy groups are less effective. |

| 2 | BZH-015 (analogue of 002) | -8.8 | 5.1 | Adding a 4-hydroxyl group improves activity. Refine QSAR model. |

| 3 | BZH-028 (analogue of 015) | -9.5 | 0.8 | Optimizing linker length based on MD simulations significantly boosts potency. |

This table contains hypothetical data for illustrative purposes.

Through this integrated approach, computational chemistry acts as a "virtual shortcut," guiding medicinal chemists to focus their resources on synthesizing and testing compounds with the highest likelihood of success, ultimately accelerating the journey from initial hit to a viable drug candidate. beilstein-journals.org

Advanced Research Applications and Chemical Biology Investigations

Application as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. nih.gov The design of N-tert-Butyl-3,5-dimethylbenzohydrazide lends itself to development as a chemical probe. Its core structure can be systematically modified to incorporate reporter tags (like fluorophores or biotin) or reactive groups for covalent modification of target proteins, without drastically altering its core binding properties. Such probes would be instrumental in elucidating the function of its cellular targets, tracking their localization within cells, and understanding their role in signaling pathways. The development of related heterocyclic compounds as novel probes for biological transporters highlights the potential of this class of molecules in biological system interrogation. nih.gov

Contributions to Ligand-Based Drug Design and Discovery Platforms

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop new and improved therapeutic agents, especially when the three-dimensional structure of the target is unknown. nih.govmdpi.com The benzohydrazide (B10538) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities. nih.govbiointerfaceresearch.comderpharmachemica.com

This compound can serve as a valuable scaffold or starting point in ligand-based drug design campaigns. By exploring the structure-activity relationships (SAR) of a series of analogs, researchers can build pharmacophore models and quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then guide the design of new compounds with enhanced potency, selectivity, and pharmacokinetic properties. The synthesis of various N'-benzylidene-4-tert-butylbenzohydrazide derivatives to identify potent urease inhibitors is a prime example of this approach. nih.gov

| Parameter | Description | Relevance to this compound |

| Pharmacophore | The essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. | The benzohydrazide moiety can act as a key pharmacophoric element. |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Modifications to the tert-butyl and dimethylphenyl groups can be systematically studied to understand their impact on activity. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method for revealing the relationship between the structural properties of chemical compounds and their biological activities. | Data from a series of analogs can be used to build predictive QSAR models for designing more potent compounds. |

Exploration in Agrochemical Research as Mechanistic Study Tools

In agrochemical research, there is a continuous need for new active ingredients with novel modes of action to combat resistance and improve crop protection. Benzohydrazide derivatives have been investigated as potential agricultural fungicides. acs.orgresearchgate.net Mechanistic studies are crucial to understand how these compounds exert their effects at a molecular level.

This compound and its analogs can be employed as mechanistic study tools to investigate novel fungicidal targets. For instance, studies on other benzohydrazides have revealed that they can disrupt the cell membrane integrity of fungi and inhibit key enzymes like succinate (B1194679) dehydrogenase (SDH). acs.org By using this compound as a chemical tool, researchers can explore its impact on fungal cellular processes, identify its molecular target(s), and elucidate its mechanism of action, potentially leading to the development of a new class of fungicides.

Future Trajectories and Uncharted Research Domains

Design of Next-Generation Benzohydrazide (B10538) Scaffolds with Enhanced Selectivity

Another approach is scaffold hybridization, where the benzohydrazide motif is combined with other known bioactive heterocyclic rings to create novel fused systems. rsc.org For instance, integrating moieties like pyrazole (B372694) or benzimidazole (B57391) could result in hybrid molecules that occupy the target's binding site more effectively or form additional interactions, thereby enhancing both potency and selectivity. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies will remain crucial in guiding these modifications. nih.gov By systematically altering substituents on the aromatic rings and the tert-butyl group of the parent molecule, researchers can fine-tune the electronic and steric properties to achieve optimal interaction with the desired biological target while avoiding interactions with unintended proteins. mdpi.com

| Strategy | Description | Potential Outcome for Benzohydrazides |

| Scaffold Hopping | Replacing the core molecular framework while preserving key binding features. | Discovery of novel, patentable benzohydrazide mimetics with improved ADME profiles. |

| Scaffold Hybridization | Fusing the benzohydrazide scaffold with other bioactive heterocyclic structures. | Creation of multi-target ligands or compounds with enhanced selectivity and potency. |

| Systematic SAR | Iterative modification of substituents on a known scaffold to map their effect on activity. | Optimization of existing leads for higher target specificity and reduced off-target activity. |

Elucidation of Novel Biological Targets and Underexplored Mechanisms of Action

While initial research may focus on a primary target, the broad bioactivity of the hydrazide-hydrazone class suggests that compounds like N-tert-Butyl-3,5-dimethylbenzohydrazide could have additional, undiscovered therapeutic potential. tpcj.orgthepharmajournal.comnih.gov Future research will involve screening these compounds against diverse panels of enzymes and receptors to uncover novel biological targets. For example, various benzohydrazide derivatives have shown promise as inhibitors of enzymes such as epidermal growth factor receptor (EGFR), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.govnih.gov

Investigating the mechanisms behind these activities is a critical next step. The hydrazide-hydrazone moiety is known to form coordination complexes with metal ions, a property that could be relevant for inhibiting metalloenzymes. tpcj.orgmdpi.com Molecular docking simulations can be employed to predict how these compounds bind to the active sites of various proteins, providing hypotheses that can be tested experimentally. researchgate.net Such studies could reveal that a compound initially developed for one purpose has a more potent effect on an entirely different pathway, opening up new avenues for treating a wider range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. thepharmajournal.comnih.gov

Advancements in Multi-Parametric Optimization Strategies

Modern drug discovery is a multi-parameter optimization (MPO) challenge, where the goal is to find a molecule that balances potency, selectivity, and favorable ADME/Tox properties. tandfonline.comoptibrium.com A potent compound is of little use if it is metabolically unstable or toxic. Future research on benzohydrazide derivatives will heavily rely on MPO methods to guide the selection and design of candidates with the highest probability of success. optibrium.comresearchgate.net

Computational MPO approaches use desirability functions to score compounds based on a predefined set of criteria for multiple properties. tandfonline.comnih.gov For example, a project's goal might be to maximize potency and metabolic stability while minimizing toxicity and hERG inhibition. These parameters are weighted according to their importance, and a composite score is calculated for each molecule, allowing researchers to rank and prioritize compounds for synthesis. optibrium.com Another advanced technique is Pareto optimization, which helps visualize the trade-offs between conflicting properties (e.g., increasing potency might also increase toxicity), enabling chemists to make more informed decisions. tandfonline.comoptibrium.com Integrating these MPO strategies early in the design-make-test-analyze cycle can significantly reduce the number of iterations needed to identify a viable drug candidate. optibrium.com

| Optimization Parameter | Description | Relevance to Benzohydrazide Development |

| Potency | The concentration of the compound required to produce a specific biological effect. | Primary driver for efficacy; needs to be balanced with other properties. |

| Selectivity | The compound's ability to interact with the intended target over other proteins. | Crucial for minimizing off-target side effects. |

| ADME Properties | Absorption, Distribution, Metabolism, and Excretion; how the compound behaves in the body. | Determines bioavailability, half-life, and overall exposure. |

| Safety/Toxicity | The potential for the compound to cause adverse effects. | A critical hurdle for clinical development; early assessment reduces late-stage failures. |

Synergistic Approaches Combining Synthetic, Computational, and Biological Methodologies

The future of drug discovery lies in the tight integration of multiple disciplines. The development of advanced benzohydrazide derivatives will be accelerated by a synergistic workflow that combines computational design, chemical synthesis, and biological validation in a continuous feedback loop. jddhs.comresearchgate.net

This process begins with computational (in silico) methods. jddhs.com Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore modeling are used to predict the activity of virtual compounds and prioritize a small, focused set for synthesis. jddhs.comresearchgate.net This computational pre-screening saves significant time and resources compared to traditional large-scale synthesis and screening. researchgate.net

Next, synthetic chemistry teams use this information to synthesize the most promising candidates. The versatility of hydrazide-hydrazone synthesis allows for the efficient creation of diverse analogs for testing. tpcj.orgresearchgate.net

Finally, these newly synthesized compounds undergo biological (in vitro and in vivo) testing to validate the computational predictions. jddhs.com The experimental data is then fed back into the computational models, refining their predictive power for the next cycle of design. researchgate.net This iterative process ensures that each round of synthesis is more informed than the last, progressively guiding the research toward compounds with an optimal balance of properties.

Integration of Artificial Intelligence and Machine Learning in Benzohydrazide Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。